

Ricorfotide Vedotin In Vivo Studies: Technical Support Center

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Compound of Interest

Compound Name: Ricorfotide Vedotin

Cat. No.: B15603417

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers conducting in vivo studies with **ricorfotide vedotin** (CBP-1008).

Frequently Asked Questions (FAQs)

Q1: What is **ricorfotide vedotin** and what is its mechanism of action?

A1: **Ricorfotide vedotin** is a bi-specific peptide-drug conjugate (PDC). It is designed to target two proteins often found on the surface of cancer cells: Folate Receptor α (FR α) and Transient Receptor Potential Cation Channel Subfamily V Member 6 (TRPV6). The peptide component serves to deliver a potent cytotoxic agent, monomethyl auristatin E (MMAE), to the tumor cells. Upon binding to FR α and/or TRPV6, **ricorfotide vedotin** is internalized by the cancer cell. Inside the cell, the MMAE is released and disrupts the microtubule network, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis)[1][2].

Q2: What are the key differences between **ricorfotide vedotin** and a traditional antibody-drug conjugate (ADC)?

A2: **Ricorfotide vedotin** is a peptide-drug conjugate, which makes it significantly smaller than a typical antibody-drug conjugate (ADC). With a molecular weight of approximately 3.4 kDa, it is about 1/50th the size of a standard monoclonal antibody-based ADC[3]. This smaller size can lead to different pharmacokinetic properties, such as potentially better tumor penetration.

Q3: In which tumor models is **ricorfotide vedotin** expected to be most effective?

A3: **Ricorfotide vedotin** is most effective in tumor models that co-express both FR α and TRPV6. Preclinical data indicates that its anti-tumor activity is superior in FR α and TRPV6-positive tumors compared to those that are negative for one or both of these markers. The level of tumor growth inhibition has been shown to correlate with the immunohistochemistry (IHC) scores for these markers[1]. It has shown promise in models of ovarian, breast, colorectal, and non-small cell lung cancer[1].

Q4: What are the reported maximum tolerated doses (MTDs) in common preclinical species?

A4: The MTDs for **ricorfotide vedotin** have been established in several species. These values are crucial for designing in vivo efficacy and toxicity studies.

Species	Maximum Tolerated Dose (MTD)
Mouse	4 mg/kg
Rat	2 mg/kg
Monkey	1 mg/kg
Source:[1]	

Q5: What is the recommended storage and handling for **ricorfotide vedotin**?

A5: For specific storage conditions, it is imperative to consult the Certificate of Analysis provided by the manufacturer. Generally, peptide-drug conjugates require careful handling to maintain their stability and activity.

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo experiments with **ricorfotide vedotin**.

Observed Problem	Potential Cause	Recommended Action
Suboptimal anti-tumor efficacy	1. Low or absent target expression: The selected tumor model may not express sufficient levels of FR α and/or TRPV6.	1a. Confirm FR α and TRPV6 expression levels in your tumor model via immunohistochemistry (IHC) or other validated methods. 1b. Select a cell line or patient-derived xenograft (PDX) model known to have high expression of both targets[1].
2. Inadequate dosing or schedule: The dose may be too low or the administration frequency insufficient to maintain therapeutic concentrations in the tumor.	2a. Ensure dosing is based on the established MTD for the species being used. 2b. Ricorfotide vedotin has a reported tumor half-life of over 48 hours[1]; consider this when designing the dosing schedule.	
3. Drug instability: Improper storage or handling may have led to degradation of the conjugate.	3a. Review storage conditions and handling procedures against the manufacturer's recommendations. 3b. Prepare fresh dilutions for each administration.	
Unexpected toxicity or adverse events	1. On-target, off-tumor toxicity: The targets (FR α , TRPV6) may be expressed in normal tissues, leading to toxicity.	1a. Conduct a thorough literature review of FR α and TRPV6 expression in the host species' normal tissues. 1b. Implement a toxicity monitoring plan, including regular body weight measurements and clinical observations.
2. Payload-related toxicity: The MMAE payload can cause off-target toxicities common to	2a. While clinical data for ricorfotide vedotin shows low rates of these toxicities[3], be	

microtubule inhibitors, such as peripheral neuropathy or neutropenia[4][5].

vigilant in preclinical models.

2b. Consider dose reduction or a less frequent dosing schedule if adverse events are observed.

3. Off-target uptake: The conjugate may be taken up by non-target cells, such as those in the liver, potentially through mechanisms like mannose receptor uptake[6][7].

3a. If significant liver toxicity is observed, investigate potential mechanisms of off-target uptake.

Inconsistent results between experiments

1. Variability in tumor model: Passage number of cell lines or genetic drift in PDX models can alter target expression and growth characteristics.

1a. Use low-passage number cells for tumor implantation.
1b. Periodically re-verify target expression in your tumor models.

2. Inconsistent formulation or administration: Variations in vehicle, concentration, or injection technique can affect drug delivery and efficacy.

2a. Standardize the formulation and administration protocol. 2b. Ensure all personnel are trained on the correct procedures.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model

- Cell Line and Animal Model:
 - Select a tumor cell line with confirmed high expression of both FR α and TRPV6 (e.g., specific ovarian or non-small cell lung cancer lines).
 - Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude), aged 6-8 weeks.
- Tumor Implantation:

- Subcutaneously implant 5×10^6 tumor cells in a suitable vehicle (e.g., PBS with Matrigel) into the flank of each mouse.
- Monitor tumor growth regularly with calipers.
- Study Groups and Treatment:
 - When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
 - Groups may include: Vehicle control, **ricorfotide vedotin** at one or more dose levels (e.g., 1, 2, and 4 mg/kg), and a relevant standard-of-care control.
 - Administer **ricorfotide vedotin** intravenously (IV) via the tail vein. A common schedule might be once weekly (QW) or twice weekly (BIW) based on tolerability.
- Monitoring and Endpoints:
 - Measure tumor volume and body weight 2-3 times per week.
 - The primary endpoint is typically tumor growth inhibition.
 - Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or if significant toxicity (e.g., >20% body weight loss) is observed.
 - At the end of the study, collect tumors and major organs for further analysis (e.g., IHC, biomarker analysis).

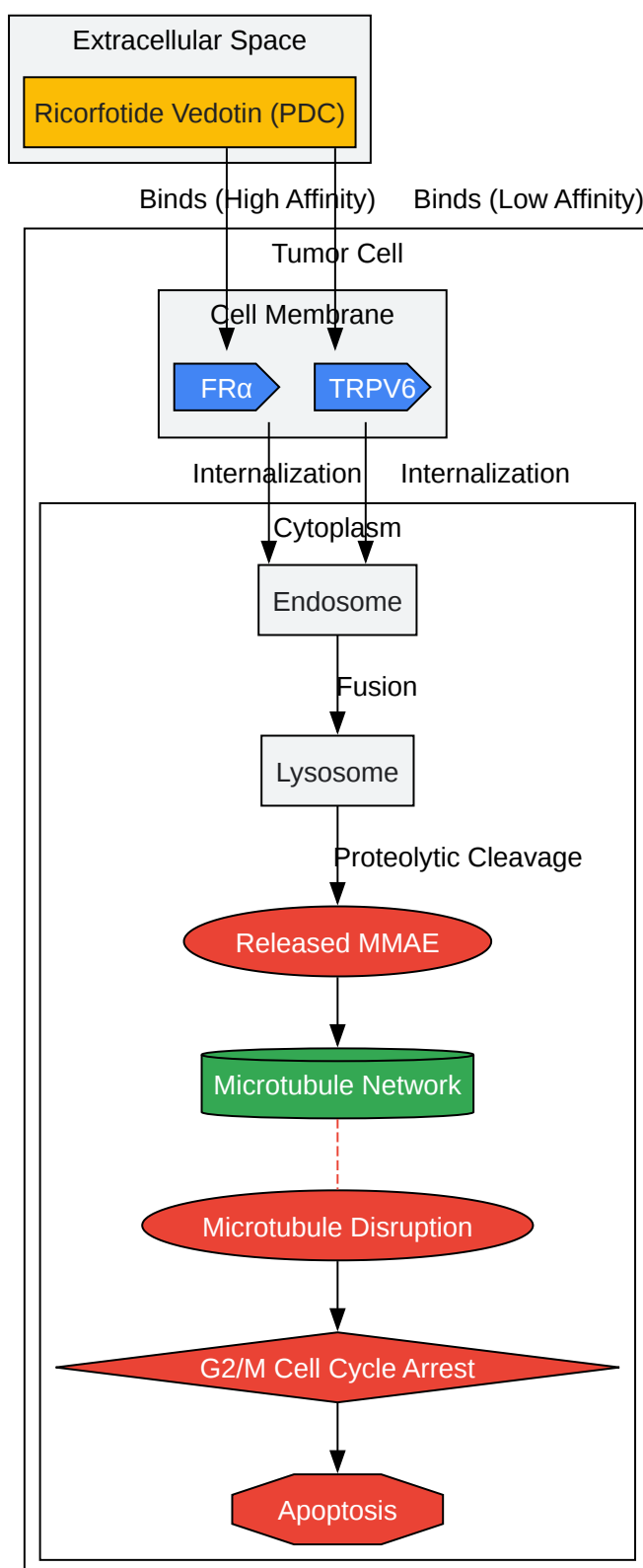
Protocol 2: General Payload-Linker Conjugation (Illustrative)

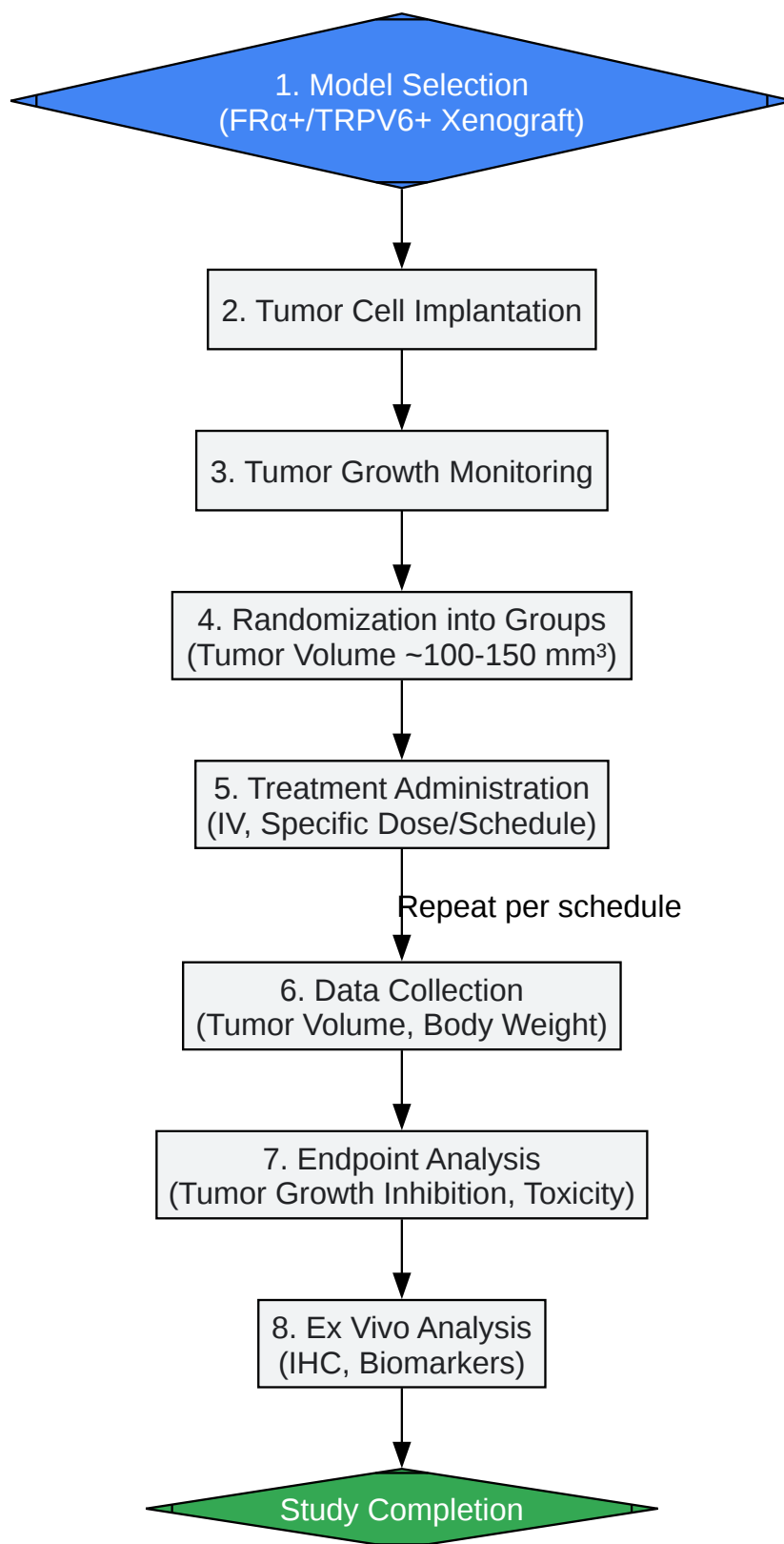
This is a general protocol for creating a vedotin (MMAE) conjugate and should be adapted for the specific peptide (ricorfotide) used.

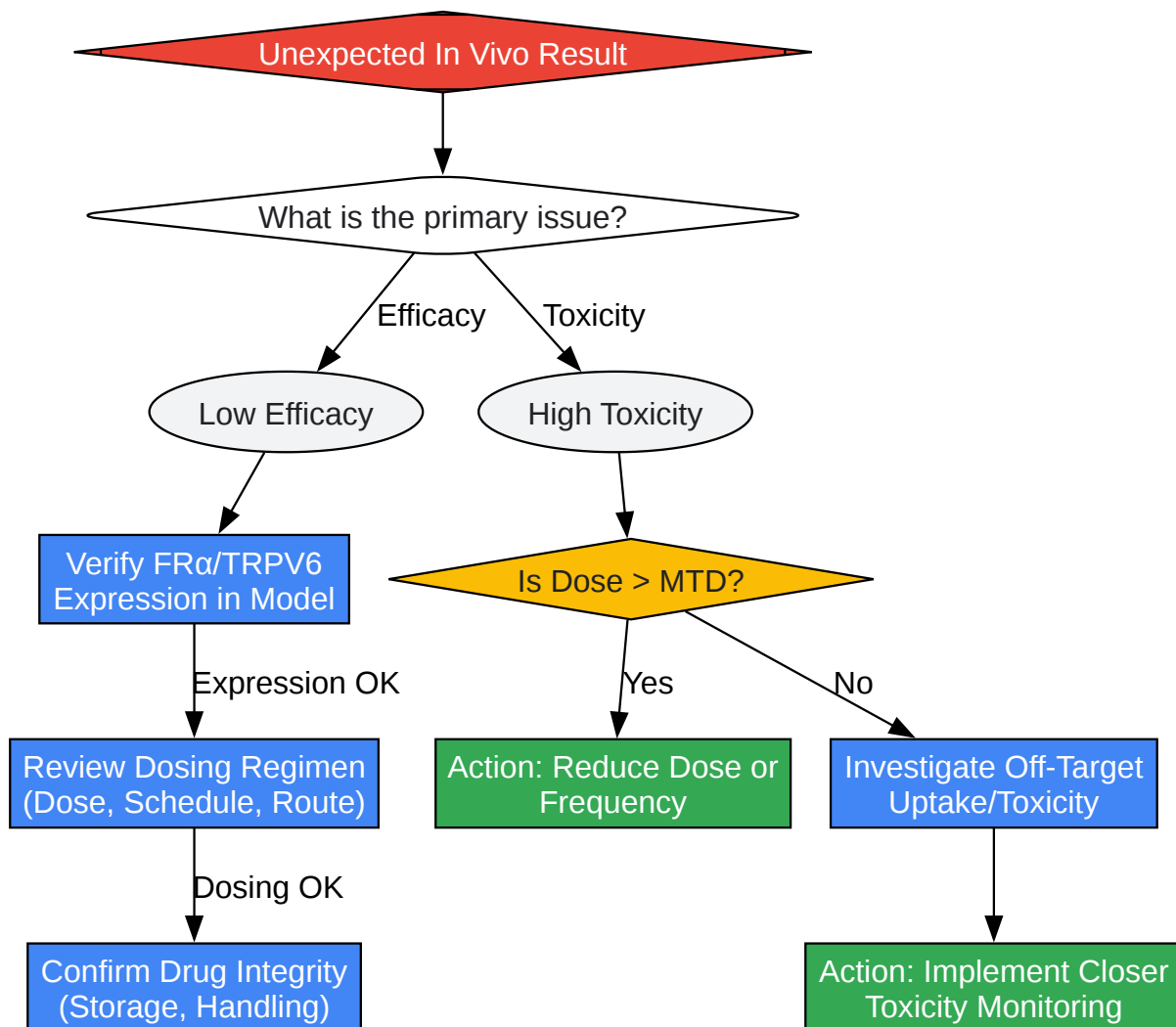
- Partial Reduction of Peptide (if necessary for linker chemistry):
 - If using a linker that conjugates to thiol groups, partially reduce any disulfide bonds in the peptide.

- Dissolve the peptide in a suitable buffer (e.g., PBS with 1 mM DTPA).
- Add a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) at a specific molar ratio to the peptide.
- Incubate at 37°C for approximately 1 hour.
- Remove the reducing agent using a desalting column (e.g., G25).
- Conjugation of MMAE-Linker:
 - Dissolve the maleimide-containing MMAE-linker in a suitable solvent (e.g., DMSO).
 - Add the MMAE-linker to the reduced peptide solution at a defined molar excess.
 - Incubate the reaction on ice or at room temperature for 1-2 hours.
- Quenching and Purification:
 - Quench the reaction by adding an excess of a thiol-containing compound like cysteine.
 - Purify the resulting peptide-drug conjugate using a desalting column to remove unconjugated drug-linker and other small molecules.
- Characterization:
 - Concentrate the final product.
 - Determine the drug-to-peptide ratio (DPR) using methods like reverse-phase chromatography or mass spectrometry.
 - Sterile filter the final conjugate and store under recommended conditions.

Visualizations







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